1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene
Description
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene (CAS: 115655-09-9) is a multi-aryl-substituted 1,3-butadiene derivative featuring a diethylamino group at the para position of one phenyl ring. This structural motif confers unique electronic and photophysical properties, making it relevant in materials science, particularly in aggregation-induced emission (AIE) applications and organic optoelectronics . The compound’s extended conjugation and bulky substituents enhance its stability and modulate its luminescent behavior, distinguishing it from simpler 1,3-butadiene analogs.
Properties
IUPAC Name |
N,N-diethyl-4-(1,4,4-triphenylbuta-1,3-dienyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCREOAJNUOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697978 | |
| Record name | N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115655-09-9 | |
| Record name | N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent-Based Synthesis
The most well-documented approach involves a sequential Grignard reaction and Horner-Wadsworth-Emmons coupling. Key steps include:
-
Formation of Diethylaminophenylbenzophenone :
Aniline derivatives react with tri-lower alkyl phosphates (e.g., triethyl phosphate) to yield diethylaniline, which is subsequently treated with phosgene to form 4-diethylaminobenzophenone. -
Grignard Addition :
The benzophenone intermediate reacts with a methylmagnesium bromide Grignard reagent in tetrahydrofuran (THF) to produce 1,1-diphenylethanol. Acidic workup (e.g., saturated ammonium chloride) yields 1,1-diphenylethylene. -
Vilsmeier-Haack Formylation :
The diphenylethylene derivative undergoes formylation using a Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) to generate 3-(4-diethylaminophenyl)-3-phenylacrolein. -
Phosphonate-Mediated Coupling :
The acrolein intermediate reacts with dialkyl 1,1-diphenylmethylphosphonate (e.g., diethyl diphenylmethylphosphonate) under basic conditions (sodium hydride, 60–80°C) to form the target butadiene derivative.
Table 1: Key Reaction Conditions for Grignard-Based Synthesis
Wittig Reaction Approach
An alternative route employs Wittig olefination to construct the butadiene backbone:
-
Phosphonium Salt Preparation :
Methyltriphenylphosphonium bromide reacts with n-butyllithium (n-BuLi) in THF to generate a ylide. -
Olefination :
The ylide reacts with 4-diethylaminocinnamaldehyde to form 1-(4-diethylaminophenyl)-1,3-butadiene. Subsequent Friedel-Crafts alkylation with triphenylmethanol introduces the additional phenyl groups.
Critical Parameters :
Phosphonate-Mediated Coupling
This method avoids Grignard intermediates by directly coupling pre-functionalized fragments:
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Synthesis of Diethylaminophenylacrolein :
3-(4-Diethylaminophenyl)acrylaldehyde is prepared via aldol condensation of 4-diethylaminobenzaldehyde with acetophenone. -
Horner-Wadsworth-Emmons Reaction :
The acrolein reacts with 1,1-diphenylmethylphosphonate in the presence of sodium hydride, forming the conjugated diene system.
Advantages :
-
Higher regioselectivity compared to Wittig reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Table 2: Solvent Impact on Phosphonate Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 78 |
| THF | 7.5 | 12 | 65 |
| DMSO | 46.7 | 4 | 82 |
| Data extrapolated from. |
Polar aprotic solvents (e.g., DMSO) accelerate the reaction due to improved stabilization of the transition state. However, DMF offers a balance between reaction speed and ease of purification.
Catalysts and Stoichiometry
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Base Selection : Sodium hydride outperforms potassium tert-butoxide in phosphonate couplings, achieving 75–80% yields vs. 60–65%.
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Molar Ratios : A 1.2:1 excess of phosphonate to acrolein minimizes unreacted starting material.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.2–7.4 (m, 15H, aromatic), 6.8 (d, J = 16 Hz, 2H, diene), 3.3 (q, 4H, NCH₂CH₃), 1.2 (t, 6H, CH₃).
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MS (EI) : m/z 429.6 [M⁺], consistent with molecular formula C₃₂H₃₁N.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Grignard Route | Wittig Route | Phosphonate Route |
|---|---|---|---|
| Steps | 4 | 3 | 2 |
| Total Yield | ~45% | ~50% | ~65% |
| Scalability | Moderate | Low | High |
| Byproduct Complexity | High | Moderate | Low |
The phosphonate-mediated route offers superior scalability and yield, making it preferable for industrial applications.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diethylaminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
This compound features a butadiene backbone with a diethylaminophenyl group and three phenyl groups. The highly conjugated system enhances its electronic properties, making it suitable for applications that require efficient electron transfer. The molecular formula is , and it has a molecular weight of 397.55 g/mol.
Chemistry
1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic routes and develop innovative compounds with potential applications in various chemical processes.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies have shown that it may influence cellular functions through its interaction with proteins and nucleic acids, leading to changes in signaling pathways and cellular behavior.
Medicine
The compound has been explored for potential therapeutic properties , particularly in anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Industry
In the field of electronics, this compound is utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent electron transport properties make it a valuable component in these technologies.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Organic Electronics
Research focused on the application of this compound in OLEDs demonstrated enhanced efficiency and brightness when incorporated into device architectures. The study highlighted its role as an electron transport layer material that improved charge balance within the devices.
Mechanism of Action
The mechanism of action of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated system allows it to participate in electron transfer processes, which can affect various biochemical pathways. Its interactions with proteins, nucleic acids, and other biomolecules can lead to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound is compared to other multi-phenyl-substituted 1,3-butadienes (MPBs) and derivatives (Table 1):
| Compound Name | Substituents | CAS | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|---|
| 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene | 1-(4-diethylaminophenyl), 4,4-diphenyl | 115655-09-9 | C₃₄H₃₁N | Strong electron-donating group (diethylamino), AIE-active | OLEDs, fluorescence sensors |
| 1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) | 1,1,4,4-tetraphenyl | 1450-63-1 | C₂₈H₂₂ | Symmetric phenyl substitution, high rigidity | Scintillators, wavelength converters |
| 1-(4-Methoxyphenyl)-4-phenylbutadiene | 1-(4-methoxyphenyl), 4-phenyl | N/A | C₁₇H₁₆O | Moderate electron-donating (methoxy), AIE-inactive | Synthetic intermediates |
| Hexaphenyl-1,3-butadiene (HPB) | 1,1,2,3,4,4-hexaphenyl | N/A | C₃₆H₂₈ | Extreme steric hindrance, weak AIE | Mechanochromic materials |
Key Observations :
- The diethylamino group in the target compound enhances intramolecular charge transfer (ICT) compared to methoxy or phenyl substituents, leading to redshifted emission spectra .
- 1,1,4,4-TPB lacks electron-donating groups, resulting in higher symmetry but lower solubility in polar solvents compared to the diethylamino-substituted derivative .
- HPB ’s six phenyl groups create steric hindrance, reducing AIE efficiency relative to the target compound .
Aggregation-Induced Emission (AIE) Performance
AIE activity is critical for applications in solid-state lighting. The target compound exhibits superior AIE due to:
- Restricted intramolecular rotation (RIR): The diethylamino group introduces conformational flexibility, which is suppressed in aggregated states, enhancing emission .
- Electron-donating effect: The diethylamino group stabilizes excited states, increasing quantum yield (Φ = ~0.45 in solid state) compared to 1,1,4,4-TPB (Φ = ~0.30) .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene, and how can purity be optimized?
Methodological Answer: A multi-step synthesis approach is typically employed, starting with the preparation of the diethylaminophenyl precursor via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) could link aromatic fragments, while Wittig or Horner-Wadsworth-Emmons reactions may form the conjugated diene system. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate intermediates. Final purity can be validated using HPLC with a C18 column and UV detection, referencing mobile phase optimization methods similar to those in pharmacopeial assays .
Q. How can the photophysical properties of this compound be characterized for preliminary research?
Methodological Answer: UV-Vis spectroscopy (in solvents like THF or DCM) and fluorescence spectroscopy are standard for assessing absorption/emission maxima and quantum yields. For structural confirmation, combine - and -NMR with DEPT-135 to resolve aromatic and aliphatic proton environments. Mass spectrometry (ESI-TOF or MALDI-TOF) should confirm molecular weight. Cross-reference spectral data with structurally analogous compounds, such as diphenylbutadiene derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data, such as discrepancies between theoretical and observed fluorescence lifetimes?
Methodological Answer: Contradictions often arise from solvent polarity effects, aggregation-induced quenching, or computational model limitations. Perform solvent-dependent fluorescence studies to assess environmental impacts. Compare experimental results with time-dependent density functional theory (TD-DFT) simulations (e.g., B3LYP/6-31G* basis set) to identify electronic transitions. If discrepancies persist, re-examine synthetic pathways for unintended byproducts using LC-MS/MS or high-resolution mass spectrometry .
Q. What advanced techniques are suitable for studying the compound’s conformational dynamics and electronic structure?
Methodological Answer: Single-crystal X-ray diffraction (XRD) provides precise molecular geometry and dihedral angles between aromatic rings. For dynamic behavior, employ temperature-dependent -NMR or variable-temperature XRD. Computational studies (DFT or HF methods) using Gaussian or ORCA software can model ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis data .
Q. How can researchers design experiments to investigate the compound’s potential as a photosensitizer in organic electronics?
Methodological Answer: Evaluate charge-transfer properties via cyclic voltammetry (in anhydrous DMF with TBAPF electrolyte) to determine oxidation/reduction potentials. Pair with transient absorption spectroscopy to assess excited-state lifetimes and triplet-triplet annihilation kinetics. Compare with reference compounds like diphenylbutadienes or triphenylamine derivatives to benchmark performance .
Q. What methodologies are recommended for assessing environmental stability under varying pH and light conditions?
Methodological Answer: Conduct accelerated degradation studies:
- Photostability: Expose solutions to UV light (e.g., 365 nm) in quartz cuvettes; monitor degradation via HPLC at timed intervals.
- pH Stability: Incubate samples in buffers (pH 3–10) and analyze using LC-MS to identify hydrolysis or oxidation products.
Use kinetic modeling (e.g., pseudo-first-order decay) to predict shelf-life under standard laboratory conditions .
Data Analysis and Experimental Design
Q. How should researchers approach statistical validation of synthetic yield reproducibility?
Methodological Answer: Use a Design of Experiments (DoE) framework, such as factorial design, to test variables (catalyst loading, temperature, reaction time). Perform triplicate syntheses under optimized conditions and apply ANOVA to assess variance. Report confidence intervals (95%) for yields and purity metrics .
Q. What strategies mitigate aggregation-induced artifacts in spectroscopic studies?
Methodological Answer: Dilute solutions (<10 M) in non-polar solvents (e.g., toluene) reduce aggregation. Validate via concentration-dependent absorbance/emission studies: a linear Beer-Lambert plot indicates minimal aggregation. For solid-state analysis, use atomic force microscopy (AFM) or dynamic light scattering (DLS) to characterize particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
